5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Overview
Description
5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7ClN2O2S and its molecular weight is 242.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking Studies
A study focused on the synthesis and characterization of pyrazole derivatives, including compounds similar to 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid. These compounds were synthesized using core compounds and were characterized by IR, NMR, mass spectral data, and elemental analysis. Molecular docking studies were conducted to predict their binding interactions with target proteins like EGFR (Reddy et al., 2022).
Synthesis of Functionalized Derivatives and Nonlinear Optical Properties
Another study synthesized pyrazole-thiophene-based amide derivatives through various methodologies. The synthesized compounds exhibited different physical properties like non-linear optical (NLO) properties, NMR, and chemical reactivity descriptors. DFT calculations were used to investigate the electronic structure and compute NMR data, revealing that one compound exhibited better NLO response compared to others (Kanwal et al., 2022).
Antitumor Potential and Synthesis of Bis-Pyrazolyl-Thiazoles
Research into the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed promising anti-tumor activities against hepatocellular carcinoma cell lines. The structures of the newly synthesized compounds were established through spectroscopic evidences and their alternative syntheses (Gomha et al., 2016).
Development of Novel NLO Materials
A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their potential as optical nonlinear materials. The study found that certain compounds are candidates for optical limiting applications (Chandrakantha et al., 2013).
Mechanism of Action
While the specific mechanism of action for “5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid” is not explicitly mentioned in the sources, pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of “5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid” and its derivatives could involve further exploration of its pharmacological properties and potential applications in medicine.
Properties
IUPAC Name |
5-chloro-4-(2-methylpyrazol-3-yl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-12-6(2-3-11-12)5-4-7(9(13)14)15-8(5)10/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSDMHARWSTCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(SC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171650 | |
Record name | 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047630-55-6 | |
Record name | 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1047630-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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